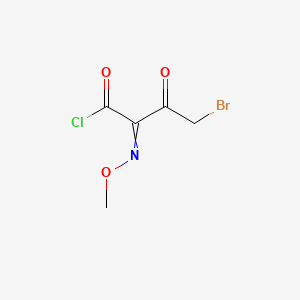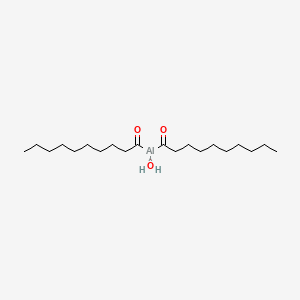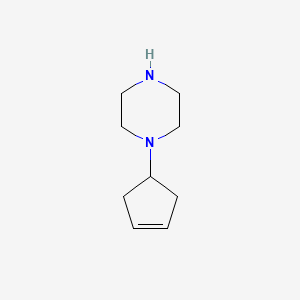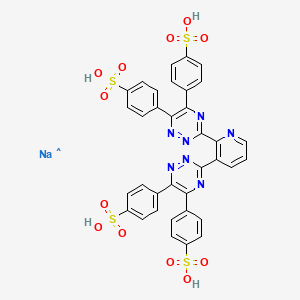
Eg5-I
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Eg5-I, also known as (2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol, primarily targets the kinesin spindle protein (Eg5) . Eg5 is a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . It controls the segregation of the chromosomes in mitosis, making it a vital target for cancer treatment .
Mode of Action
This compound interacts with Eg5 in an allosteric manner . It binds to the Eg5 motor and influences motor activity largely by influencing the dynamics of nucleotide exchange . The binding of this compound to Eg5 stabilizes the active site Mg 2+ ion . This interaction arrests the conformational cycle of the Eg5 motor, inhibiting its normal function .
Biochemical Pathways
Eg5 is involved in the segregation of chromosomes and the assembly of mitotic spindles . When this compound inhibits Eg5, it disrupts these processes, leading to a halt in cell division . This can lead to cell death, particularly in cancer cells where cell division is typically rapid .
Pharmacokinetics
Preliminary data from clinical trials of similar eg5 inhibitors suggest a human elimination half-life of approximately 40–45 hours . This suggests that this compound may have a relatively long duration of action, which could influence its dosing regimen .
Result of Action
The inhibition of Eg5 by this compound leads to the disruption of mitotic spindle assembly and chromosome alignment . This can result in the arrest of cell division and ultimately cell death . This makes this compound a potential candidate for cancer treatment, as it could selectively target rapidly dividing cancer cells .
Action Environment
The efficacy and stability of this compound could potentially be influenced by various environmental factors. While specific studies on this compound are limited, research on similar compounds suggests that factors such as pH, temperature, and the presence of other drugs could impact the action of this compound
Biochemische Analyse
Biochemical Properties
Eg5-I plays a role in biochemical reactions by interacting with the mitotic kinesin Eg5 . Eg5 is a mitotic protein that plays an essential role in the formation of the bipolar spindles during the mitotic phase . Eg5 protein controls the segregation of the chromosomes in mitosis . The interaction between this compound and Eg5 is believed to be allosteric, meaning that the binding of this compound influences the activity of Eg5 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely tied to its interaction with Eg5. By inhibiting Eg5, this compound can disrupt the formation of the mitotic spindle, thereby blocking mitosis . This can have a profound impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to Eg5 and subsequent inhibition of this protein’s activity . This binding is believed to be allosteric, meaning that it occurs at a site on the Eg5 protein that is distinct from the active site . This binding can influence the dynamics of nucleotide exchange within the active site of Eg5 .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the inhibition of Eg5 by this compound can lead to a delay in the progression of mitosis
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound are not currently available, it is known that inhibitors of Eg5, such as this compound, can have potent effects on tumor angiogenesis in experimental tumor models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its binding to Eg5. This compound has been shown to promote the transport of certain proteins from the trans-Golgi network to the cell surface .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its binding to Eg5. Given that Eg5 is known to play a role in the formation of the mitotic spindle, it is likely that this compound is also localized to this subcellular structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Eg5-I umfasst mehrere Schritte, beginnend mit der Herstellung des Kern-Gerüsts, gefolgt von der Funktionalisierung, um spezifische Substituenten einzuführen, die seine inhibitorische Aktivität verbessern. Der Syntheseweg umfasst typischerweise:
Bildung des Kern-Gerüsts: Dieser Schritt beinhaltet die Konstruktion eines heterozyklischen Kerns, oft durch Cyclisierungsreaktionen.
Funktionalisierung: Einführung verschiedener funktioneller Gruppen in das Kern-Gerüst, um die Bindungsaffinität und Selektivität zu verbessern. Dies kann Reaktionen wie Alkylierung, Acylierung und Halogenierung umfassen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfordert die Optimierung des Synthesewegs, um Skalierbarkeit und Wirtschaftlichkeit zu gewährleisten. Dies beinhaltet:
Prozessoptimierung: Verfeinerung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren.
Automatisierung: Einsatz von automatisierten Syntheseplattformen zur Steigerung des Durchsatzes und der Konsistenz.
Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Reinheit und Potenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Eg5-I unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden, die seine biologische Aktivität verändern können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was sich möglicherweise auf seine Bindungsaffinität auswirkt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Oxiden führen, während Substitutionsreaktionen eine Vielzahl von substituierten Derivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
Eg5-I hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Mechanismen der Mitose und die Rolle des Kinesin-Spindelproteins bei der Zellteilung zu untersuchen.
Biologie: Wird in der Zell- und Molekularbiologieforschung eingesetzt, um die Auswirkungen der mitotischen Inhibition auf den Zellzyklusfortschritt und die Apoptose zu untersuchen.
Medizin: Als potenzieller therapeutischer Wirkstoff für die Krebsbehandlung untersucht, insbesondere bei Krebserkrankungen, die eine hohe Expression des Kinesin-Spindelproteins aufweisen.
Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und als Referenzverbindung in der Medikamentenforschung und -entwicklung eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an das Kinesin-Spindelprotein bindet und dessen ATPase-Aktivität hemmt. Diese Hemmung verhindert die korrekte Bildung der bipolaren Spindel, was zu einem mitotischen Arrest und anschließender Apoptose der Krebszellen führt. Die molekularen Ziele umfassen die allosterischen Bindungsstellen am Kinesin-Spindelprotein, die für seine motorische Aktivität entscheidend sind .
Vergleich Mit ähnlichen Verbindungen
Eg5-I wird mit anderen Inhibitoren des Kinesin-Spindelproteins verglichen, wie z. B. Monastrol und Ispinesib. Obwohl alle diese Verbindungen das gleiche Protein als Ziel haben, verfügt this compound über einzigartige strukturelle Merkmale, die seine Bindungsaffinität und Selektivität verbessern. Ähnliche Verbindungen umfassen:
Monastrol: Der erste selektive Inhibitor des Kinesin-Spindelproteins, bekannt für seinen charakteristischen monoastralen Spindelphänotyp.
Ispinesib: Ein potenter Inhibitor mit hoher Selektivität für das Kinesin-Spindelprotein, der in klinischen Studien zur Krebsbehandlung eingesetzt wird
This compound zeichnet sich durch seine verbesserten pharmakokinetischen Eigenschaften und reduzierten Off-Target-Effekte aus, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Antikrebsmittel macht .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2S/c1-26-22-14-12-20(13-15-22)23(27-17-21(24)16-25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21,25H,16-17,24H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYHDWRETJHQFE-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Monastrol interact with Eg5 and what are the downstream effects?
A1: Monastrol specifically inhibits the mitotic kinesin Eg5. [, ] This inhibition stems from Monastrol's ability to bind to the Eg5 motor domain, disrupting its interaction with microtubules. [, ] This binding interferes with Eg5's function in establishing the bipolar spindle during cell division by preventing the cross-linking and sliding apart of anti-parallel microtubules. [] Consequently, cells treated with Monastrol arrest in mitosis, exhibiting monopolar spindles and unseparated centrosomes. [] This prolonged mitotic arrest ultimately leads to apoptotic cell death, highlighting Monastrol's potential as an anti-cancer agent. []
Q2: Can you elaborate on the structural insights into Monastrol's interaction with Eg5 and how this information can guide the development of more potent inhibitors?
A2: Crystallographic studies of the Eg5 motor domain in complex with Monastrol and its analogs have been crucial in understanding the molecular basis of inhibition. [] These studies reveal that Monastrol binds to a specific pocket in the Eg5 motor domain, primarily through hydrophobic interactions. [] The crystal structures pinpoint key residues involved in inhibitor binding and highlight the importance of the three phenyl rings of Monastrol for its interaction with the hydrophobic pocket. []
- Revealing opportunities for optimization: The crystal structures highlight specific areas within the binding pocket that could accommodate modifications to enhance interactions, such as the addition of fluorine atoms observed to increase potency in Monastrol analogs. []
- Analyzing structure-activity relationships (SAR): By systematically modifying Monastrol's structure and evaluating the resulting changes in potency, researchers can establish structure-activity relationships. This information guides the development of more potent and selective Eg5 inhibitors with improved pharmacological profiles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)

![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)
![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)

